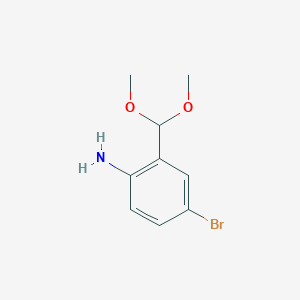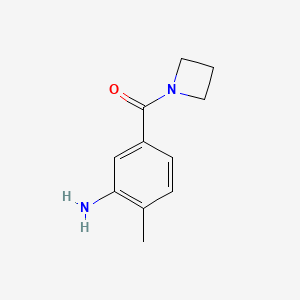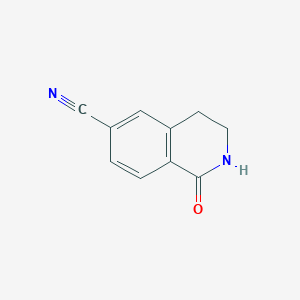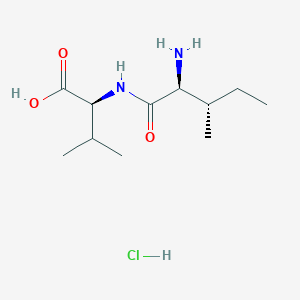
4-Bromo-2-(dimethoxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a brominated derivative of aniline, featuring a bromine atom at the 4-position and a dimethoxymethyl group at the 2-position of the aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethoxymethyl)aniline typically involves the bromination of 2-(dimethoxymethyl)aniline. One common method includes the reaction of 2-(dimethoxymethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(dimethoxymethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitrosoaniline or nitroaniline derivatives.
Reduction Reactions: The major product is 2-(dimethoxymethyl)aniline.
Aplicaciones Científicas De Investigación
4-Bromo-2-(dimethoxymethyl)aniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethoxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Lacks the dimethoxymethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2,4-Dibromoaniline: Contains an additional bromine atom, leading to different reactivity and applications.
4-Bromo-2-methylaniline: Features a methyl group instead of the dimethoxymethyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2-(dimethoxymethyl)aniline is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-bromo-2-(dimethoxymethyl)aniline |
InChI |
InChI=1S/C9H12BrNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |
Clave InChI |
GHBKLBRCHFTNQP-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CC(=C1)Br)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)







![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)

